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Compound of Interest

Compound Name: Ostalloy

Cat. No.: B1236533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ostalloy 117 for low-

temperature soldering applications, particularly relevant for assembling temperature-sensitive

components in research, scientific, and drug development laboratory settings. The extremely

low melting point of Ostalloy 117 makes it an ideal choice for creating electrical or mechanical

joints without risking thermal damage to delicate instruments, sensors, or experimental

apparatuses.

Ostalloy 117 is a eutectic, controlled-shrinkage bismuth-based alloy.[1][2] Its primary

advantage is its very low melting point of 117°F (47°C), which allows for soldering with simple,

low-power heat sources and minimizes thermal stress on components.[1][3][4]

Material Properties and Specifications
A summary of the key physical and mechanical properties of Ostalloy 117 is presented below.

This data is essential for understanding the material's behavior and for designing appropriate

soldering processes.

Table 1: Composition of Ostalloy 117
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Element Weight Percentage (%)

Bismuth (Bi) 44.7

Lead (Pb) 22.6

Indium (In) 19.1

Tin (Sn) 8.3

Cadmium (Cd) 5.3

Source:[1][3]

Table 2: Physical and Mechanical Properties of Ostalloy 117

Property Value

Melting Point 117°F (47°C)[1][2][3][4]

Density 0.32 lb/cu in[3][4]

Specific Gravity 7.5[5]

Tensile Strength 5400 psi[1][4]

Brinell Hardness 12[1][3][4]

Elongation (in 2 in.) 1.5% (Slow loading)[1][4]

Specific Heat (Solid & Liquid) 0.035 Btu/lb/°F[4]

Latent Heat of Fusion 6 Btu/lb[4]

Growth/Shrinkage (after 500 hrs) -0.0002 in/in[3]

Experimental Protocols
The following protocols provide detailed methodologies for the use of Ostalloy 117 in low-

temperature soldering applications.
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Protocol 1: General Soldering of Temperature-Sensitive
Electronic Components
This protocol outlines the standard procedure for creating a solder joint between two metallic

surfaces where at least one component is sensitive to heat.

Materials:

Ostalloy 117 solder wire or small ingots

Low-temperature soldering iron or a controllable hot air gun

Appropriate flux for low-temperature solders (e.g., rosin-based or water-soluble organic flux)

Isopropyl alcohol (IPA) or other suitable cleaning solvent

Lint-free swabs or wipes

Tweezers or other fine-tipped manipulation tools

Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.

Procedure:

Surface Preparation:

Ensure the surfaces to be soldered are clean and free of oxides, grease, and other

contaminants.

Use a lint-free swab with isopropyl alcohol to gently clean the contact pads or wires.

If necessary, use a very fine-grit abrasive pad to gently remove any oxidation, followed by

another cleaning with IPA.

Flux Application:

Apply a small amount of low-temperature flux to the surfaces that will be joined. Flux is

critical for removing residual oxides and promoting wetting of the solder.
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Melting the Alloy:

Due to its low melting point, Ostalloy 117 can be melted with a variety of heat sources. A

soldering iron set to a low temperature (e.g., 60-80°C) is suitable.

Alternatively, a controlled hot air gun can be used, which is often preferable for preventing

direct contact with very delicate components.

The alloy can also be melted in a clean double boiler or water bath for dip-soldering

applications.[1]

Applying the Solder:

For Soldering Iron: Heat the joint area (both the component lead and the pad)

simultaneously and touch the Ostalloy 117 wire to the heated joint. The solder should flow

smoothly and wet the entire joint.

For Hot Air Gun: Heat the joint area with the hot air gun. Once the flux is activated,

introduce the solder wire to the joint.

For Pre-tinning: Individual components can be pre-tinned by applying flux and a small

amount of solder to their leads or pads before bringing them together for the final joint.

Joint Formation and Cooling:

Once the solder has flowed and formed a fillet, remove the heat source.

Hold the components steady until the solder solidifies. Due to the low latent heat of fusion,

solidification will be rapid.

Cleaning and Inspection:

After the joint has cooled, clean off the flux residue using a lint-free swab and the

appropriate solvent for your chosen flux (e.g., IPA for rosin-based fluxes).

Visually inspect the solder joint under magnification to ensure it is smooth, shiny, and has

good wetting on all surfaces.
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Protocol 2: Attaching a Sensor to a Heat-Sensitive
Substrate
This protocol details a specific application: mounting a small temperature sensor onto a

polymer-based, flexible substrate that cannot withstand conventional soldering temperatures.

Materials:

Ostalloy 117 solder paste or preforms

Temperature sensor with solderable pads

Flexible polymer substrate with copper traces

Low-temperature flux

Hot plate or reflow oven with precise temperature control

Cleaning solvents (IPA)

PPE

Procedure:

Substrate and Component Preparation:

Clean the copper traces on the flexible substrate and the sensor pads with IPA.

Ensure the surfaces are completely dry.

Solder Paste Application:

If using solder paste, dispense a small, precise amount onto the copper traces where the

sensor will be placed. A manual or automated dispenser can be used.

If using preforms, place a preform of the correct size onto the fluxed pads.

Component Placement:
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Carefully place the temperature sensor onto the solder paste or preforms, ensuring proper

alignment of the sensor pads with the substrate traces.

Reflow Process:

Place the entire assembly on a hot plate or in a reflow oven.

Slowly ramp the temperature to just above the melting point of Ostalloy 117 (e.g., 50-

60°C). The low melting point allows for a significantly reduced peak reflow temperature.[6]

Hold at this temperature for a short duration (e.g., 30-60 seconds) to allow the solder to

fully melt and wet the joints.

Slowly cool the assembly back to room temperature.

Post-Reflow Cleaning and Inspection:

Clean any flux residue from the assembly.

Inspect the solder joints for quality, ensuring there are no bridges or opens.

Perform an electrical continuity test to confirm a successful connection.

Visualizations
The following diagrams illustrate key workflows and decision-making processes related to the

use of Ostalloy 117.
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Soldering

Post-Processing
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3. Melt Ostalloy 117
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5. Form Joint & Cool

6. Clean Flux Residue

7. Inspect Joint

Click to download full resolution via product page

Caption: General workflow for soldering with Ostalloy 117.
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Component Assembly Required

Are components
temperature sensitive?

Yes

No

Use Low-Temp Solder
(e.g., Ostalloy 117)

Is step-soldering
required?

Proceed with Soldering Protocol

Use Standard Solder
(e.g., SAC alloys)

Yes No

Click to download full resolution via product page

Caption: Decision matrix for selecting a low-temperature solder.
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Safety Precautions
Ostalloy 117 contains lead and cadmium, which are toxic.[1][3][5] Handle the alloy in a well-

ventilated area.

Always wear appropriate PPE, including gloves and safety glasses.[5]

Avoid creating dust from the solid alloy.[5]

Molten metal will cause thermal burns, even at this low temperature.[5]

Wash hands thoroughly after handling the material.[5]

Dispose of waste material in accordance with federal, state, and local regulations.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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